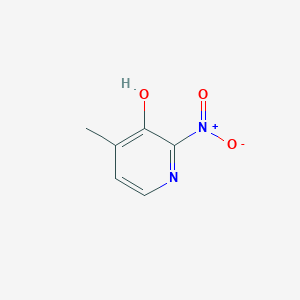

4-Methyl-2-nitropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIBQJMOZNXKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552082 | |

| Record name | 4-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-89-9 | |

| Record name | 4-Methyl-2-nitro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Nitration of 3-Hydroxypyridine: A Historical and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the history, reaction mechanisms, and synthetic protocols for the nitration of 3-hydroxypyridine. By examining the evolution of this critical reaction, from early foundational work to modern, optimized procedures, this document offers field-proven insights into the causality behind experimental choices, ensuring a robust understanding for researchers in organic synthesis and drug development.

Introduction: The Enduring Relevance of a Deactivated Ring

The pyridine scaffold is a cornerstone of medicinal chemistry, yet its inherent electron-deficient nature presents a formidable challenge for classical electrophilic aromatic substitution reactions. The nitration of 3-hydroxypyridine, a seemingly straightforward transformation, is a classic case study in navigating the complexities of heteroaromatic chemistry. The product of this reaction, primarily 3-hydroxy-2-nitropyridine, is a highly valuable intermediate, serving as a precursor for a wide range of biologically active molecules, including kinase inhibitors and other pharmaceuticals.[1] Understanding the historical context and the mechanistic underpinnings of this reaction is crucial for developing safe, efficient, and scalable synthetic routes.

Historical Context: From Early Explorations to Mechanistic Clarity

The journey to understanding the nitration of 3-hydroxypyridine is woven into the broader history of pyridine chemistry. While pyridine was discovered in the mid-19th century, the systematic exploration of its derivatives took decades. Early 20th-century chemists laid the groundwork for understanding the reactivity of the pyridine ring, often encountering its stubborn resistance to electrophilic attack.

The pivotal breakthrough in understanding the nitration of 3-hydroxypyridine came with the recognition that the reaction proceeds on the protonated form of the molecule in strong acidic media. A key study by A. R. Katritzky and H. O. Tarhan in 1970 provided definitive kinetic and mechanistic evidence that 3-hydroxy- and 3-methoxy-pyridine undergo nitration as their corresponding conjugate acids.[2][3] This discovery was crucial as it explained the observed regioselectivity and the need for harsh reaction conditions.

The Core Challenge: Mechanistic Insights and Regioselectivity

The nitration of 3-hydroxypyridine is a classic electrophilic aromatic substitution. The reaction is typically carried out in a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid serves two critical roles: it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it protonates the pyridine nitrogen.

The Directing Influence of the Pyridinium Ion

In a strongly acidic medium, the nitrogen atom of the 3-hydroxypyridine ring is protonated, forming a pyridinium ion. This positively charged nitrogen atom is a powerful electron-withdrawing group, which deactivates the entire ring towards electrophilic attack. This deactivation is the primary reason why harsh conditions (high temperatures and strongly acidic media) are often required for the nitration of pyridines.[4]

Regioselectivity: Why the 2-Position is Favored

The regiochemical outcome of the nitration is a direct consequence of the electronic effects of the hydroxyl group and the protonated nitrogen. The reaction overwhelmingly yields the 2-nitro isomer.[2][3] This can be explained by examining the stability of the Wheland intermediates (sigma complexes) for electrophilic attack at each possible position.

-

Attack at C-2 (ortho to the hydroxyl group): The positive charge in the intermediate can be delocalized onto the hydroxyl group's oxygen atom, which is a favorable resonance contributor.

-

Attack at C-4 (para to the hydroxyl group): While also ortho/para to the activating hydroxyl group, this position is electronically disfavored due to the strong deactivating effect of the adjacent protonated nitrogen.

-

Attack at C-5 (meta to the hydroxyl group): This position is less activated by the hydroxyl group.

-

Attack at C-6 (ortho to the hydroxyl group): This position is heavily deactivated by the adjacent protonated nitrogen.

Therefore, the combination of the activating, ortho-directing hydroxyl group and the deactivating influence of the pyridinium ion funnels the electrophilic attack to the 2-position.

Diagram: Mechanism of 3-Hydroxypyridine Nitration

Caption: General mechanism for the electrophilic nitration of 3-hydroxypyridine.

Synthetic Methodologies: A Comparative Analysis

Over the years, several methods have been developed for the nitration of 3-hydroxypyridine. The choice of method often depends on the desired scale, safety considerations, and available reagents.

| Method | Nitrating Agent | Reaction Conditions | Typical Yield | Advantages | Disadvantages | Reference(s) |

| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 80°C | 40-60% | Readily available and inexpensive reagents. | Harsh conditions, potential for side reactions, safety concerns with mixed acids. | [5] |

| Potassium Nitrate | KNO₃ / Conc. H₂SO₄ | 40°C | ~50% | Solid nitrating agent is easier to handle than fuming nitric acid. Reduces oxidation side-reactions. | Still requires strong acid, moderate yield. | [6] |

| Dinitrogen Pentoxide | N₂O₅ / NaHSO₃ | Room Temperature | Good | Milder conditions, alternative mechanism via N-nitropyridinium intermediate. | N₂O₅ is a less common and potentially hazardous reagent. | [7] |

| Acetyl Nitrate | Acetic Anhydride / KNO₃ | 45°C | ~81% | Avoids the use of concentrated sulfuric acid, potentially higher yield. | Requires careful control of reaction conditions. | [8] |

Detailed Experimental Protocols

This protocol is adapted from established procedures for the nitration of pyridine derivatives.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Substrate: Slowly add 10 g (0.105 mol) of 3-hydroxypyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture of 8 mL of concentrated nitric acid and 12 mL of concentrated sulfuric acid, and cool it to 0°C. Add this mixture dropwise to the 3-hydroxypyridine solution over 1-2 hours, maintaining the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 5.5-6.5.[6]

-

Filtration: The precipitated product, 3-hydroxy-2-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried.

Diagram: Experimental Workflow for Mixed Acid Nitration

Caption: A typical laboratory workflow for the nitration of 3-hydroxypyridine.

This method offers a safer alternative by avoiding the use of mixed nitric and sulfuric acids.[6]

-

Preparation: Dissolve 10 g (0.105 mol) of 3-hydroxypyridine in 50 mL of concentrated sulfuric acid in a flask, keeping the temperature below 20°C.

-

Addition of Nitrating Agent: Add 12.7 g (0.126 mol) of anhydrous potassium nitrate in small portions over 30 minutes, maintaining the temperature at around 40°C.

-

Reaction: Stir the mixture at 40°C for 2 hours.

-

Work-up and Isolation: Cool the reaction mixture and pour it into 200 mL of ice water. Neutralize with solid sodium bicarbonate to a pH of 6.5. Allow the mixture to stand, then filter the precipitate, wash with cold water, and dry to yield 3-hydroxy-2-nitropyridine. The reported yield for this method is approximately 49.7%.[6]

Challenges in Synthesis and Purification

-

Side Reactions: The forcing conditions required for nitration can lead to side products through over-nitration or oxidation, although the deactivation of the ring by the first nitro group makes dinitration less common.

-

Purification: The product, 3-hydroxy-2-nitropyridine, is typically a yellow solid.[1] Purification is often achieved by recrystallization from water or an ethanol-water mixture. For more persistent impurities, silica gel column chromatography can be employed.

-

Scale-up: The highly exothermic nature of nitration and the use of large quantities of corrosive acids pose significant challenges for scaling up the reaction. The use of potassium nitrate can mitigate some of these safety concerns.[6]

Conclusion and Future Outlook

The nitration of 3-hydroxypyridine is a mature and well-understood reaction, yet it remains a critical transformation in the synthesis of complex molecular targets. The historical progression from harsh, classical methods to more controlled and safer protocols highlights the ingenuity of synthetic chemists. For professionals in drug development, a thorough understanding of the mechanism, regioselectivity, and the nuances of different synthetic protocols is essential for the efficient and safe production of vital pharmaceutical intermediates. Future developments may focus on catalytic or flow-chemistry approaches to further enhance the safety and efficiency of this important reaction.

References

- Exploring 2-Nitro-3-Hydroxypyridine: Properties and Applic

-

Katritzky, A. R., & Tarhan, H. O. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]

- Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (URL not available)

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- Benchmarking Nitrating Agents: A Comparative Analysis for Researchers. Benchchem. (URL not available)

- Preparation method of 2-hydroxy-3-nitropyridine.

- Preparation method of 3-hydroxy-2-nitropyridine.

- Synthesis and Functionalization of 3-Nitropyridines. (URL not available)

- Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions.

- Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide.

-

Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. PubMed. [Link]

- Process for the purification of nitro aliphatic compounds.

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. [Link]

-

The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1 H )-pyrid ... Journal of the Chemical Society B: Physical Organic. [Link]

- [논문]The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)

- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (URL not available)

- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. Benchchem. (URL not available)

- Quantum-chemistry analysis of electrophilic nitrating agents and nitration processes.

- (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

-

3-Hydroxypyridine. PubChem. [Link]

- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. (URL not available)

- Process for purifying nitrobenzene.

- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. (URL not available)

- Preparation method of 3-hydroxy-2-nitropyridine.

- (URL not available)

- A kind of synthesis technique of 3-hydroxy-2-nitropyridine.

Sources

- 1. innospk.com [innospk.com]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 7. nva.sikt.no [nva.sikt.no]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Potential Significance of 4-Methyl-2-nitropyridin-3-ol

Introduction: Situating 4-Methyl-2-nitropyridin-3-ol in the Landscape of Medicinal Chemistry

The pyridine nucleus is a cornerstone of modern drug discovery, with its derivatives forming the structural core of numerous therapeutic agents. The introduction of a nitro group to this scaffold dramatically alters its electronic properties and metabolic profile, often imparting significant biological activity. Nitropyridines have been identified as privileged structures in the development of antitumor, antiviral, and anti-neurodegenerative agents.[1] This guide focuses on a specific, yet under-documented member of this class: this compound.

While a seminal "discovery" paper for this particular molecule is not prominent in the scientific literature, its chemical architecture suggests a strategic design. The placement of a hydroxyl group ortho to a nitro group on a pyridine ring creates a molecule with potential for intramolecular hydrogen bonding, metal chelation, and diverse intermolecular interactions with biological targets. The additional methyl group provides a lipophilic anchor and a potential steric modulator for target binding.

This document serves as a technical guide for researchers and drug development professionals, providing a plausible and scientifically grounded synthetic pathway for this compound, an analysis of its physicochemical properties, and a discussion of its potential applications in medicinal chemistry, based on the established activities of structurally related compounds.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These computed descriptors provide a baseline for its expected behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 154.12 g/mol | PubChem[2] |

| CAS Number | 15128-89-9 | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

Proposed Synthesis: A Rationale-Driven Approach

The synthesis of this compound can be logically achieved through the electrophilic nitration of the precursor, 4-methylpyridin-3-ol. The hydroxyl group is a potent activating group and, in an acidic medium, will be protonated to a lesser extent than the pyridine nitrogen, thus directing the incoming nitro group to an ortho or para position. Given that the para position is occupied by the methyl group, the nitration is expected to proceed at the C2 position. This strategy is analogous to the synthesis of the closely related 3-hydroxy-2-nitropyridine.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol

Materials:

-

4-Methylpyridin-3-ol (Precursor)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C. Rationale: The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Nitration Reaction: Dissolve 4-methylpyridin-3-ol in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, cooled to 0 °C in an ice bath. Slowly add the pre-formed nitrating mixture dropwise to the solution of the precursor. The temperature should be carefully monitored and maintained between 0 and 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. Rationale: The low temperature controls the exothermic reaction and minimizes the formation of by-products. The electron-donating hydroxyl and methyl groups activate the pyridine ring towards electrophilic substitution.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze any remaining acid anhydride intermediates and dilute the acid. The crude product may precipitate at this stage.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Perform this step in a fume hood and with caution due to vigorous gas evolution. Rationale: Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Rationale: Ethyl acetate is a suitable solvent for extracting moderately polar organic compounds like the target molecule.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for this compound has been found, the structural motifs present in the molecule are prevalent in a variety of bioactive compounds. This allows for an informed speculation on its potential therapeutic applications.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket. The 3-hydroxy-2-nitropyridine scaffold can act as a bioisostere for other hinge-binding motifs. The nitro group can form crucial hydrogen bonds, and the methyl group can be tailored to probe specific hydrophobic pockets within the kinase domain.

-

Antibacterial and Antifungal Activity: Nitropyridine derivatives have demonstrated notable antimicrobial properties.[1] The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamino species that can damage cellular macromolecules.

-

Anti-inflammatory and Analgesic Properties: Certain substituted pyridinols have been investigated for their anti-inflammatory and analgesic effects. The ability of the hydroxyl and nitro groups to modulate cellular signaling pathways involved in inflammation, such as those involving cyclooxygenase (COX) or nitric oxide synthase (iNOS), could be a potential area of investigation.

The following diagram illustrates a hypothetical interaction of this compound with a generic enzyme active site, highlighting the potential roles of its functional groups.

Caption: Hypothetical binding mode of this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the medicinally significant class of nitropyridines. This guide provides a robust and plausible synthetic route, grounded in established chemical principles, to enable its synthesis and further investigation. The structural features of this compound suggest its potential as a scaffold in the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the validation of the proposed synthetic protocol and the thorough characterization of the final compound using modern spectroscopic techniques. Subsequently, a comprehensive pharmacological screening of this compound against a panel of relevant biological targets, such as various kinases and microbial strains, is warranted to elucidate its true therapeutic potential. Such studies will be crucial in determining whether this compound can transition from a chemical curiosity to a valuable lead compound in drug discovery.

References

-

PubChem. This compound. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

Sources

4-Methyl-2-nitropyridin-3-ol CAS number

An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol (CAS No. 15128-89-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound identified by the CAS Number 15128-89-9.[1][2] As a substituted nitropyridine, this molecule serves as a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs). Pyridine-based structures are a privileged motif in drug design, and the strategic placement of nitro, methyl, and hydroxyl groups on this scaffold offers a versatile platform for generating diverse molecular architectures.[3] This document delves into the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, discusses its application in drug discovery, and provides essential safety and handling protocols. The objective is to equip researchers with the technical knowledge and field-proven insights necessary for the effective utilization of this valuable chemical building block.

Core Compound Identification and Properties

This compound is an organic compound belonging to the nitropyridine class.[1] Its structure features a pyridine ring, which is a foundational N-heterocycle in medicinal chemistry, substituted with functional groups that significantly influence its reactivity and utility as a synthetic precursor.[3] The CAS (Chemical Abstracts Service) number, 15128-89-9 , provides a unique and unambiguous identifier for this specific chemical substance.[1][2]

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for planning its use in synthesis, including determining appropriate solvents, reaction conditions, and purification methods. The key computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 15128-89-9 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Hydroxy-4-methyl-2-nitropyridine | [2] |

| Topological Polar Surface Area | 78.9 Ų | [2] |

Synthesis and Mechanistic Considerations

Causality of Experimental Design: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of an electron-donating hydroxyl (-OH) group activates the ring, making the reaction more feasible. The nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The regioselectivity (the placement of the nitro group at the C2 position) is directed by the existing substituents. The hydroxyl group at C3 is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these electronic effects, along with steric hindrance from the C4-methyl group, favors substitution at the C2 position.

Representative Experimental Protocol: Nitration of 4-Methylpyridin-3-ol

Disclaimer: This protocol is a representative example based on established chemical principles. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath.

-

Precursor Addition: Slowly add 4-methylpyridin-3-ol (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. The precursor should be fully dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping it cold.

-

Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the precursor. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done slowly in a large beaker within a fume hood.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 7. The product may precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Nitropyridines are highly valued in medicinal chemistry because the nitro group is a versatile functional handle.[3][6] this compound is not typically an API itself but rather a critical starting material or intermediate for constructing more complex molecules.[7][8]

Key Synthetic Transformations:

-

Nitro Group Reduction: The most common and impactful transformation is the reduction of the nitro group (-NO₂) to an amine (-NH₂). This introduces a nucleophilic site, opening a gateway to a vast number of subsequent reactions, such as amide bond formation, sulfonylation, and reductive amination, to build out the molecular structure.

-

Hydroxyl Group Modification: The phenolic hydroxyl group (-OH) can be alkylated to form ethers or acylated to form esters, allowing for the modulation of properties like solubility, lipophilicity, and metabolic stability.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the nitro group activates the pyridine ring for SNAAr reactions, potentially allowing for the displacement of other leaving groups on the ring.

These transformations enable chemists to generate libraries of related compounds that can be screened for biological activity against various therapeutic targets.

Caption: Role as a versatile scaffold for generating diverse chemical libraries.

Safety, Handling, and Storage

Working with nitrated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related nitropyridines can provide authoritative guidance.[9][10][11][12]

4.1 Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11][13]

-

Irritation: Causes skin irritation and serious eye irritation.[10][12] May cause respiratory irritation.[10][12]

-

Stability: Nitrated organic compounds can be thermally sensitive. Avoid excessive heat.[11]

4.2 Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[9][10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[9][12]

4.3 Handling and Storage

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, and open flames.[11] Store locked up.[12]

4.4 First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[10]

Conclusion

This compound (CAS: 15128-89-9) is a strategically functionalized heterocyclic compound with significant potential as an intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.[8] Its utility stems from the versatile reactivity of its nitro and hydroxyl groups, which allows for extensive synthetic diversification. Understanding its physicochemical properties, plausible synthetic routes, and critical safety protocols is essential for leveraging this compound's full potential in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their synthetic programs.

References

-

CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica.

-

This compound | C6H6N2O3 | CID 13900230 - PubChem.

-

4-BroMo-6-Methyl-2-nitropyridin-3-ol Safety Data Sheets - Echemi.

-

SAFETY DATA SHEET - 2-Amino-4-methylpyridine.

-

SAFETY DATA SHEET - 3-Nitropyridine - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - ChemicalBook.

-

4-Methyl-2-nitropyridine - Synquest Labs.

-

5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm.

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.

-

WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.

-

15128-82-2|2-Nitropyridin-3-ol|BLD Pharm.

-

4-Methyl-3-nitropyridine 97 5832-44-0 - Sigma-Aldrich.

-

Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate.

-

3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure.

-

Supporting Information - The Royal Society of Chemistry.

-

(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD.

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI.

-

4-Methyl-3-nitropyridin-2-amine - PMC - NIH.

-

4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.

-

2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166 - PubChem.

Sources

- 1. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

4-Methyl-2-nitropyridin-3-ol physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitropyridin-3-ol

Introduction

This compound (CAS No. 15128-89-9) is a substituted pyridinol, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core functionalized with hydroxyl, methyl, and nitro groups, suggests a versatile chemical intermediate for synthesizing more complex molecules. The strategic placement of these groups can influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making a thorough understanding of its physical properties essential for researchers in drug development and chemical synthesis.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes computed data from authoritative databases and outlines the established experimental protocols required to empirically validate these properties. The narrative is framed from the perspective of a senior scientist, emphasizing the causality behind experimental design and the integration of various analytical techniques for a holistic characterization.

Section 1: Core Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental molecular and bulk properties. These values dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability.

Summary of Properties

The following table summarizes the core identifiers and computed physicochemical properties for this compound. It is critical to note that most of these values are derived from computational models and await experimental verification.[1]

| Property | Value | Source / Method |

| IUPAC Name | This compound | LexiChem 2.6.6 |

| CAS Number | 15128-89-9 | CAS Common Chemistry |

| Molecular Formula | C₆H₆N₂O₃ | PubChem |

| Molecular Weight | 154.12 g/mol | PubChem 2.1 |

| Exact Mass | 154.03784206 Da | PubChem 2.1 |

| XLogP3 (LogP) | 1.6 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| pKa | Data Not Available | - |

Discussion of Key Properties

-

Molecular Weight and Mass: The molecular weight of 154.12 g/mol and the exact mass of 154.03784206 Da are fundamental constants derived from the compound's elemental composition.[1] The exact mass is a critical parameter for unambiguous identification using high-resolution mass spectrometry (HRMS), a standard technique for structure confirmation.

-

Melting and Boiling Points: No experimentally determined melting or boiling points for this compound are currently reported in the surveyed literature. For context, a related isomer, 4-Methyl-3-nitropyridine, is a solid with a reported melting point of 24-28 °C and a boiling point of 238 °C. The presence of the hydroxyl group in the target compound is expected to introduce strong hydrogen bonding capabilities, likely resulting in a significantly higher melting point compared to its 3-nitro isomer.

-

Solubility and Lipophilicity (XLogP3): The computed XLogP3 value of 1.6 suggests that this compound has a moderate degree of lipophilicity.[1] This value, representing the logarithm of the octanol-water partition coefficient, indicates that the compound will have a preference for nonpolar environments but should retain some solubility in polar solvents. The hydroxyl and nitro groups contribute polarity, while the methyl group and pyridine ring add lipophilic character. This balance is often a key consideration in drug design for membrane permeability.

-

Acidity (pKa): An experimental pKa value is not available. The phenolic hydroxyl group is the primary acidic proton. Its acidity will be significantly influenced by the electron-withdrawing nitro group at the ortho position, which stabilizes the conjugate base through resonance and induction. This effect is expected to lower the pKa, making it more acidic than a simple methyl-substituted pyridinol.

Section 2: Protocols for Structural and Physical Characterization

To move beyond computational predictions, a rigorous experimental characterization is necessary. The following section details the authoritative protocols that should be employed to determine the precise structure and properties of this compound.

Structural Elucidation

A multi-technique approach is essential for unambiguous structure confirmation.

NMR is the cornerstone of chemical structure determination in solution.

-

Expected Spectra:

-

¹H NMR: One would expect three distinct signals: a singlet for the methyl group protons (likely ~2.2-2.6 ppm), and two doublets in the aromatic region (likely ~7.0-8.5 ppm) for the two coupled protons on the pyridine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be highly dependent on concentration and solvent.

-

¹³C NMR: Six distinct signals are predicted, corresponding to the six carbon atoms in the molecule. The chemical shifts would reflect their local electronic environments (methyl, aromatic C-H, and quaternary carbons attached to O, N, or other carbons).

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons as it can help in observing the -OH signal.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field NMR spectrometer.

-

Causality: The use of 2D NMR is critical. A COSY spectrum validates the coupling between the aromatic protons, while HSQC and HMBC experiments definitively assign each proton to its directly attached carbon and map long-range correlations, respectively, providing an unbreakable chain of logic for the final structure assignment.

-

MS provides the molecular weight and elemental composition.

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI).

-

Data Interpretation: The primary goal is to detect the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻. The measured mass-to-charge ratio (m/z) should be compared to the calculated exact mass (154.03784206 Da).[1] A mass accuracy of <5 ppm provides high confidence in the elemental formula C₆H₆N₂O₃.

-

Solid-State and Thermal Analysis

This is the definitive method for determining the three-dimensional structure in the solid state.

-

Workflow Rationale: While no crystal structure exists for the title compound, the methodology is well-established. For example, the structure of a related compound, 4-Methyl-3-nitropyridin-2-amine, was determined by single-crystal X-ray diffraction, revealing details about its monoclinic crystal system, hydrogen bonding patterns, and π–π stacking interactions.[3] A similar analysis of this compound would provide invaluable insight into its intermolecular forces, which govern properties like melting point and solubility.

-

Experimental Workflow:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final, validated crystallographic model.

-

DSC is the standard method for determining the melting point and other thermal transitions.

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the dry, crystalline sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition. The enthalpy of fusion can also be calculated from the peak area, providing information on the energetics of melting.

-

Section 3: Visualizations and Workflows

Diagrams are essential for concisely communicating complex information and experimental logic.

Molecular Structure and Computed Properties

Caption: Key identifiers and computed properties of this compound.

General Workflow for Physicochemical Characterization

Caption: Logical workflow for the complete characterization of a novel compound.

Conclusion

This compound is a compound defined more by its potential than by a body of established experimental data. Its computed properties, particularly its moderate lipophilicity and potential for strong hydrogen bonding, mark it as an interesting scaffold for further chemical exploration. This guide has established the foundational, albeit predicted, physicochemical profile of the molecule and, more importantly, has provided a rigorous, field-proven roadmap for its empirical validation. The execution of the outlined NMR, MS, crystallographic, and thermal analysis protocols is the necessary next step to transform computational predictions into the concrete scientific knowledge required by researchers in drug discovery and chemical development.

References

-

PubChem. This compound | C6H6N2O3 | CID 13900230. [Link]

-

PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. [Link]

-

Tahir, M. N., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1615. [Link]

-

Fun, H. K., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o405. [Link]

-

PubChem. 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166. [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol: Synthesis, Characterization, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 4-methyl-2-nitropyridin-3-ol, a heterocyclic compound of interest in medicinal and agrochemical research. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers insights into its synthesis, structural characteristics, reactivity, and potential applications.

Introduction: The Strategic Value of Functionalized Nitropyridines

Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a nitro group (—NO₂) and a hydroxyl group (—OH) onto the pyridine scaffold, as seen in this compound, imparts a unique electronic and reactive profile. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for further chemical transformations. This guide serves as a technical resource for researchers and drug development professionals exploring the potential of this and related nitropyridine derivatives.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyridine with the chemical formula C₆H₆N₂O₃.[2] Its structure is characterized by a pyridine ring substituted with a methyl group at position 4, a nitro group at position 2, and a hydroxyl group at position 3.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 15128-89-9 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=NC=C1)[O-])O | [2] |

| InChI | InChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3 | [2] |

| XLogP3 | 1.6 | [2] |

Synthesis of this compound: An Inferred Protocol

Proposed Synthetic Pathway

The most logical precursor for the synthesis of this compound is 4-methylpyridin-3-ol. The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The hydroxyl group at position 3 is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). Since position 4 is already occupied by a methyl group, the nitration is expected to occur at either position 2 or 6. The electronic and steric environment will influence the regioselectivity of this reaction.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on analogous procedures for the nitration of hydroxypyridines.[3][4] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves strong acids and potentially exothermic reactions.

Materials:

-

4-Methylpyridin-3-ol

-

Potassium Nitrate (KNO₃), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Solid Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Precursor: Slowly add 4-methylpyridin-3-ol to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Once the precursor is fully dissolved, add anhydrous potassium nitrate portion-wise over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with solid sodium bicarbonate until the pH reaches 6.5-7.5. This step should be performed with caution due to vigorous gas evolution.

-

Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at positions 5 and 6 of the pyridine ring. The coupling constant between these two protons would be in the range of 4-6 Hz.

-

Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm), corresponding to the three protons of the methyl group at position 4.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 5.0-10.0 ppm.

¹³C NMR:

-

Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and hydroxyl groups, as well as the carbon in the pyridine ring adjacent to the nitrogen, would appear at lower field (higher ppm values).

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-O Stretch (asymmetric): A strong absorption band around 1520-1560 cm⁻¹.

-

N-O Stretch (symmetric): A strong absorption band around 1340-1380 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 154.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

Nucleophilic Aromatic Substitution

The nitro group at the 2-position strongly activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable intermediate for the synthesis of a variety of disubstituted pyridine derivatives. The hydroxyl group can also participate in reactions, such as etherification or esterification, to further functionalize the molecule.

Potential as a Pharmaceutical Intermediate

Nitropyridine derivatives are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] The functional groups present in this compound offer multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The reduction of the nitro group to an amine, for instance, opens up a vast array of subsequent chemical transformations.

Potential in Agrochemicals

The pyridine ring is a common motif in modern agrochemicals, including herbicides, insecticides, and fungicides.[6][7] The unique substitution pattern of this compound could be explored for the development of new crop protection agents with novel modes of action.

Caption: Potential application areas for this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitropyridine derivatives.[8][9][10]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Fire Hazards: Nitropyridine derivatives can be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Toxicology: Nitropyridine compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of its structural analogs. It is hoped that this technical overview will stimulate further research into the properties and utility of this versatile nitropyridine derivative.

References

-

PubChem. This compound. [Link]

- Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.

-

Khan, M. A., Tahir, M. N., Ather, A. Q., Shaheen, M., & Khan, R. A. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1615. [Link]

-

PrepChem.com. Synthesis of 4-nitropyridine. [Link]

- Google Patents. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.

-

ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

-

Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

- Google Patents.

-

Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

-

ResearchGate. Development of novel pyridine-based agrochemicals: A review. [Link]

-

Wacker Chemie AG. Agrochemical solutions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Methyl-5-nitropyridin-2-ol in Pharmaceutical and Chemical Industries. [Link]

Sources

- 1. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

4-Methyl-2-nitropyridin-3-ol molecular weight

An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document details its fundamental physicochemical properties, including its molecular weight and structural features. A representative, detailed protocol for its synthesis via the nitration of 4-methylpyridin-3-ol is presented, grounded in established chemical principles. Furthermore, this guide outlines the standard analytical methodologies for its characterization and purity verification, ensuring a self-validating framework for researchers. The narrative explores the compound's chemical reactivity and its potential as a versatile building block for the development of novel bioactive molecules, particularly in the context of kinase inhibitor discovery. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of substituted nitropyridinols.

Introduction to Nitropyridinol Scaffolds

The pyridine ring is a foundational motif in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic introduction of functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, onto this scaffold dramatically alters its electronic properties and reactivity, opening avenues for diverse chemical transformations. Nitropyridines, in particular, are of significant interest due to their biological activities and their utility as precursors for more complex molecules.[2] The nitro group, being a strong electron-withdrawing group, facilitates nucleophilic aromatic substitution reactions, while also being readily reducible to a primary amine, a key functional handle in drug development.[1][3]

Nitropyridinols, which combine these features, serve as valuable intermediates in the synthesis of bioactive compounds, including potent kinase inhibitors.[2] This guide focuses specifically on this compound (CAS: 15128-89-9), providing a detailed examination of its properties, a robust synthetic protocol, and a discussion of its potential applications for researchers in drug discovery and organic synthesis.[4][5]

Physicochemical Properties of this compound

The identity and behavior of a chemical compound are dictated by its fundamental properties. For this compound, these are summarized below. The presence of an acidic hydroxyl group, a basic pyridine nitrogen, and an electron-withdrawing nitro group within the same molecule suggests complex acid-base properties and the potential for intramolecular hydrogen bonding.

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | PubChem[4] |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 15128-89-9 | PubChem[4] |

| Canonical SMILES | CC1=C(C(=NC=C1)[O-])O | PubChem[4] |

| Synonyms | 3-Hydroxy-4-methyl-2-nitropyridine, 4-Methyl-2-nitro-3-pyridinol | PubChem[4] |

Synthesis and Purification

Synthetic Rationale

The proposed synthesis relies on the directing effects of the substituents on the pyridine ring. The hydroxyl group at the 3-position is a strongly activating, ortho, para-directing group. The methyl group at the 4-position is a weakly activating, ortho, para-director. The pyridine nitrogen is deactivating towards electrophilic substitution. Therefore, nitration is strongly favored at the C2 position, which is ortho to the highly activating hydroxyl group. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic rings.[9]

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid (H₂SO₄, 20 mL) to concentrated nitric acid (HNO₃, 10 mL). Maintain the temperature below 10 °C during the addition.

-

Reaction Setup: In a separate three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 4-methylpyridin-3-ol (5.0 g, 0.046 mol) in concentrated sulfuric acid (25 mL). Cool this solution to 0-5 °C using an ice-salt bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 4-methylpyridin-3-ol. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will result in the precipitation of the crude product.

-

Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7. The crude solid product is then collected by vacuum filtration.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic and Analytical Characterization

To ensure the trustworthiness of the synthesis, the identity and purity of the final product must be rigorously confirmed. This constitutes a self-validating system for the protocol.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula (C₆H₆N₂O₃) by showing a molecular ion peak at an m/z value corresponding to its exact mass (154.0378 Da).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups: a broad absorption band for the O-H stretch (approx. 3200-3500 cm⁻¹), characteristic peaks for aromatic C-H and C=C bonds, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed using reverse-phase HPLC. A pure sample should exhibit a single major peak.

Reactivity and Potential for Derivatization

This compound is a versatile scaffold for further chemical modification, offering multiple reaction pathways for drug development professionals.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (2-amino-4-methylpyridin-3-ol) using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl). This introduces a nucleophilic amine group that is a common site for amide bond formation, sulfonylation, or other coupling reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro group activates the pyridine ring for SₙAr reactions.[1][10] While the nitro group itself can sometimes be displaced, other leaving groups installed on the ring would be highly susceptible to substitution by various nucleophiles (e.g., thiols, amines, alkoxides).

-

Hydroxyl Group Modification: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This allows for the modulation of physicochemical properties such as lipophilicity and solubility, which is a critical aspect of drug design.

Applications in Research and Drug Development

Substituted nitropyridines are key intermediates in the synthesis of a wide range of biologically active molecules.[2] Given its structure, this compound is a highly promising starting material or scaffold for several reasons:

-

Kinase Inhibitor Scaffolds: Many FDA-approved kinase inhibitors feature a heterocyclic core. The functional group arrangement in this compound, especially after reduction of the nitro group to an amine, provides the necessary vectors for building molecules that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. Similar nitropyridine precursors have been used to synthesize inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2]

-

Versatile Chemical Building Block: The compound serves as a multifunctional building block.[3] The three distinct functional groups (hydroxyl, nitro, methyl) can be addressed with different chemical reactions, allowing for the systematic and controlled construction of complex molecular architectures and chemical libraries for screening purposes.

-

Probing Biological Systems: The derivatized products can be used as chemical probes to study biological pathways or as ligands for developing novel coordination complexes with potential therapeutic or diagnostic applications.[2]

Conclusion

This compound is a valuable heterocyclic compound with a molecular weight of 154.12 g/mol .[4] Its synthesis is achievable through standard nitration chemistry, and its structure offers multiple handles for subsequent chemical modification. The strategic combination of a hydroxyl, methyl, and a reactive nitro group on a pyridine core makes it an attractive and versatile platform for the synthesis of novel compounds, particularly in the field of medicinal chemistry and drug discovery. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13900230, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243166, 2-Amino-4-methyl-3-nitropyridine. PubChem. [Link]

- Google Patents (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

MDPI (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Organic Syntheses (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521828, 4-Methyl-3-nitropyridine. PubChem. [Link]

-

ResearchGate (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

-

National Institutes of Health (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. NIH. [Link]

-

National Institutes of Health (n.d.). 4-Methyl-3-nitropyridin-2-amine. NIH. [Link]

-

MDPI (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitropyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the introduction of a nitro group offers versatile handles for further chemical modifications and can impart unique biological activities.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, analytical characterization, and its emerging potential as a therapeutic agent, particularly in oncology.

Chemical Identity and Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development.

IUPAC Name and Nomenclature

The unequivocally accepted IUPAC name for this compound is This compound .[2]

-

Synonyms: 3-Hydroxy-4-methyl-2-nitropyridine, 4-Methyl-2-nitro-3-pyridinol[2]

-

CAS Number: 15128-89-9[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 154.12 g/mol | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a 4-methyl-3-hydroxypyridine precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and maximize yield.

Proposed Synthetic Pathway

The most direct route involves the electrophilic nitration of 4-methyl-3-hydroxypyridine. The hydroxyl group is an activating group, directing the incoming electrophile to the ortho and para positions. The nitro group is directed to the 2-position due to the electronic properties of the pyridine ring and the directing effect of the hydroxyl group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the nitration of hydroxypyridines.[3][4]

Materials:

-

4-Methyl-3-hydroxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Activated Carbon

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-methyl-3-hydroxypyridine to an excess of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice bath.

-

Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and treat with activated carbon to remove colored impurities. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

Nitropyridine derivatives are recognized for their broad spectrum of biological activities and serve as valuable intermediates in the synthesis of pharmaceuticals.[1]

Anticancer Potential

Substituted pyridines, including nitropyridines, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[5][6][7][8] For instance, certain pyridine derivatives have been shown to inhibit ovarian cancer cell proliferation by inducing DNA damage and downregulating key proteins involved in cell cycle progression, such as cyclin D1.[5]

Caption: Potential anticancer mechanisms of nitropyridine derivatives.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[9][10][11][12] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. Nitropyridine derivatives have been investigated as inhibitors of various kinases, including Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K)/mTOR.[1][9] The development of selective kinase inhibitors is a major focus in modern oncology drug discovery.

Analytical Characterization